

L-Asparagine-amide-15N monohydrate chemical properties and structure

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Compound of Interest

Compound Name: *L-Asparagine-amide-15N monohydrate*

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L-Asparagine-amide-15N Monohydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant biological interactions of **L-Asparagine-amide-15N monohydrate**. This isotopically labeled amino acid is a critical tool in various research applications, particularly in studies involving protein structure, metabolism, and drug development related to cancer therapies.

Core Chemical Properties

L-Asparagine-amide-15N monohydrate is the hydrated, stable isotope-labeled form of the proteinogenic amino acid L-asparagine, where the amide nitrogen atom is replaced with the heavy isotope ^{15}N . This labeling provides a valuable probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies.

Property	Value
CAS Number	204451-47-8
Molecular Formula	$\text{C}_4\text{H}_8^{15}\text{NNO}_3 \cdot \text{H}_2\text{O}$
Molecular Weight	151.13 g/mol [1]
Appearance	White to off-white solid
Melting Point	233-235 °C (decomposes)
Boiling Point	Not applicable (decomposes)
Solubility	Soluble in water (50 mg/mL), with heating.[2] Sparingly soluble in ethanol.[3][4][5]
Isotopic Purity	Typically ≥ 98 atom % ^{15}N

Structural Information

The precise three-dimensional arrangement of atoms in **L-Asparagine-amide-15N monohydrate** is crucial for understanding its interactions in biological systems.

Chemical Structure

The molecule consists of a chiral carbon center bonded to an amino group, a carboxyl group, a hydrogen atom, and a carboxamide side chain. The ^{15}N isotope is located in the amide group of the side chain.

Chemical structure of L-Asparagine-amide-15N monohydrate.

Crystal Structure

L-asparagine monohydrate crystallizes in the orthorhombic space group $P2_12_12_1$. [6] The crystal structure is characterized by a network of hydrogen bonds involving the amino acid molecules and the water of hydration. While a specific crystal structure for the ^{15}N -labeled compound is not available, the isotopic substitution is not expected to significantly alter the crystal packing.

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization and quantification of **L-Asparagine-amide-15N monohydrate**.

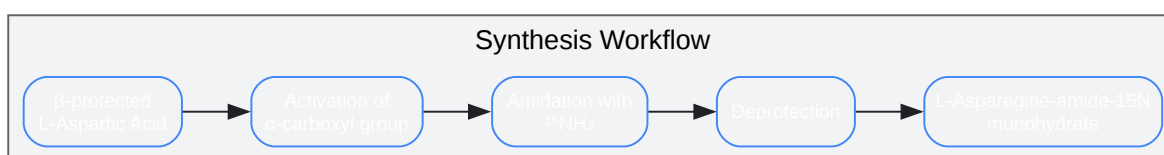
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^{15}N label allows for a range of heteronuclear NMR experiments, such as ^1H - ^{15}N HSQC, which are invaluable for studying protein dynamics and interactions. In ^1H NMR, the protons on the amide nitrogen will show coupling to the ^{15}N nucleus.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amine, amide, and carboxylic acid functional groups. The isotopic substitution of ^{14}N with ^{15}N will cause a slight shift in the vibrational frequencies of the amide bonds.
- Mass Spectrometry (MS): In mass spectrometry, the molecule will exhibit a molecular ion peak corresponding to its ^{15}N -enriched molecular weight. Fragmentation analysis can be used to confirm the position of the isotopic label. The mass difference between the labeled and unlabeled peptides and their fragments reveals the number of nitrogen atoms.[7][8]

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and analysis of **L-Asparagine-amide-15N monohydrate**.

Synthesis of L-Asparagine-amide-15N Monohydrate

A common method for the synthesis of ^{15}N -amide labeled L-asparagine involves the amidation of a protected L-aspartic acid derivative using a ^{15}N -labeled ammonia source.[9]



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General synthesis workflow for ^{15}N -amide labeled L-asparagine.

Protocol Outline:

- Protection: The α -amino and α -carboxyl groups of L-aspartic acid are protected to ensure selective reaction at the β -carboxyl group.
- Activation: The β -carboxyl group is activated, for example, by conversion to an ester.
- Amidation: The activated ester is reacted with ^{15}N -labeled ammonia ($^{15}\text{NH}_3$) to form the amide.
- Deprotection: The protecting groups are removed to yield L-Asparagine-amide- ^{15}N .
- Purification: The final product is purified by recrystallization from water/ethanol to yield the monohydrate form.^[9]

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **L-Asparagine-amide- ^{15}N monohydrate** in 0.5 mL of a suitable deuterated solvent (e.g., D_2O or a buffered aqueous solution containing 10% D_2O).
- Adjust the pH to a range where the amide protons are slow to exchange with the solvent (typically $\text{pH} < 6.5$).^[10]
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire a standard 1D proton spectrum to observe the chemical shifts and coupling constants.
- ^1H - ^{15}N HSQC: This 2D experiment correlates the chemical shifts of the amide protons with the directly bonded ^{15}N nuclei, providing a distinct peak for the labeled amide group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (ATR method):

- Place a small amount of the solid **L-Asparagine-amide-15N monohydrate** powder directly onto the diamond crystal of the ATR accessory.
- Apply firm and even pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect the spectrum in the mid-IR range (typically 4000-400 cm^{-1}).
- Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

X-ray Crystallography

Crystal Growth:

- Prepare a saturated solution of **L-Asparagine-amide-15N monohydrate** in deionized water.
- Allow the solvent to evaporate slowly at room temperature over several days to weeks to grow single crystals suitable for diffraction.

Data Collection and Structure Determination:

- Mount a suitable single crystal on a goniometer.
- Collect diffraction data using a single-crystal X-ray diffractometer.
- Process the diffraction data and solve the crystal structure using appropriate software.

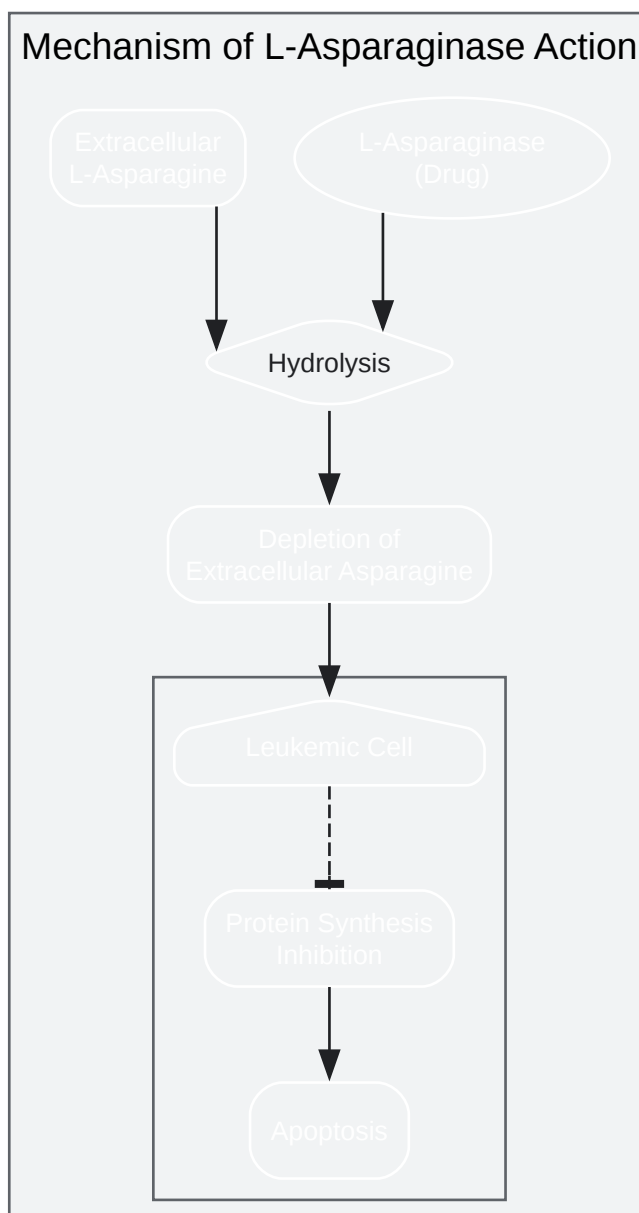
Biological Significance and Applications

L-Asparagine-amide-15N monohydrate is primarily used as a tracer to study the metabolic fate of asparagine and in the investigation of enzymes that metabolize it, most notably L-asparaginase.

L-Asparaginase Signaling Pathway

L-asparaginase is an enzyme used in the treatment of acute lymphoblastic leukemia (ALL).^[11]
^[12] Leukemic cells often lack sufficient asparagine synthetase activity and are therefore

dependent on extracellular asparagine for survival. L-asparaginase catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, thereby depleting the circulating pool of asparagine and leading to selective cancer cell death.[11][12][13][14]



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Simplified signaling pathway of L-asparaginase in leukemic cells.

The use of **L-Asparagine-amide-15N monohydrate** allows researchers to trace the uptake and metabolism of asparagine in both healthy and cancerous cells, providing valuable insights

into the mechanism of action of L-asparaginase and potential resistance mechanisms.

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